SZ4TA2
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Overview
Description
SZ4TA2 is a compound known for its ability to inhibit protein-protein interactions, particularly between Bcl-xL and Bak.
Preparation Methods
Synthetic Routes and Reaction Conditions: SZ4TA2 is synthesized using a chemoselective and biocompatible reaction known as sulfo-click amidation. This reaction involves the interaction between thioacids and sulfonyl azides to form N-acylsulfonamides. The reaction proceeds stepwise, starting with the nucleophilic addition of thioacids to electron-deficient azides, followed by cyclization and a retro [3+2] cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the sulfo-click amidation reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions are mild, and the byproducts are minimal, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: SZ4TA2 primarily undergoes amidation reactions. The sulfo-click amidation reaction is the most notable, where thioacids react with sulfonyl azides to form N-acylsulfonamides .
Common Reagents and Conditions:
Reagents: Thioacids, sulfonyl azides
Conditions: Mild reaction conditions, typically carried out at room temperature or slightly elevated temperatures.
Major Products: The primary product of the sulfo-click amidation reaction involving this compound is N-acylsulfonamide .
Scientific Research Applications
SZ4TA2 has several applications in scientific research, including:
Medicinal Chemistry: Used in the development of inhibitors for protein-protein interactions, particularly in targeting Bcl-xL and Bak interactions.
Chemical Biology: Employed in kinetic target-guided synthesis (KTGS) to identify modulators of protein-protein interactions.
Drug Discovery: Utilized in screening libraries to discover potential therapeutic agents.
Bioconjugation Chemistry: Applied in the site-specific functionalization of peptides and proteins.
Mechanism of Action
SZ4TA2 exerts its effects by inhibiting the interaction between Bcl-xL and Bak. The compound binds to the Bcl-xL protein, preventing its interaction with the Bak protein, which is crucial for the regulation of apoptosis. This inhibition is achieved through the formation of N-acylsulfonamide, which disrupts the protein-protein interaction .
Comparison with Similar Compounds
- SZ7TA2
- SZ9TA1
- SZ9TA5
Comparison: SZ4TA2 is unique in its high potency and selectivity for inhibiting the interaction between Bcl-xL and Bak. Compared to similar compounds like SZ7TA2, SZ9TA1, and SZ9TA5, this compound exhibits superior activity in disrupting protein-protein interactions, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C28H32N4O5S2 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33) |
InChI Key |
TZOBOAHCWXVNEO-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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